![molecular formula C22H19ClN4O B2928379 4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899985-59-2](/img/structure/B2928379.png)
4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. This could include reactions the compound undergoes, its reactivity, and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Biomedical Applications
The compound belongs to the family of 1H-Pyrazolo[3,4-b]pyridines, which are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have been described in more than 5500 references (including 2400 patents) to date . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Nonlinear Optical Applications
In the field of optics, the compound has potential applications in nonlinear optics. It is noted that there is no absorption observed in the visible region, which is an essential condition for nonlinear optical applications .
Anticancer Activity
The compound may have potential anticancer activity. For instance, a similar compound, FzM1, is a negative modulator of FZD4 (an FZD family member) by binding an allosteric site located in the intracellular loop 3 (ICL3), ultimately inhibiting DVL binding to FZD4 .
Antimicrobial Activity
Compounds similar to the one , such as diazine alkaloids (pyridazine, pyrimidine, and pyrazine), have been reported to exhibit antimicrobial activity .
Anti-inflammatory and Analgesic Activities
Diazine alkaloids, which are structurally similar to the compound, have also been reported to exhibit anti-inflammatory and analgesic activities .
Antihypertensive Activity
Diazine alkaloids have been reported to exhibit antihypertensive activity, suggesting potential cardiovascular applications for the compound .
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O/c1-13-9-10-18(14(2)11-13)25-22(28)17-12-24-21-19(20(17)23)15(3)26-27(21)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMNERQOBPNADV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
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